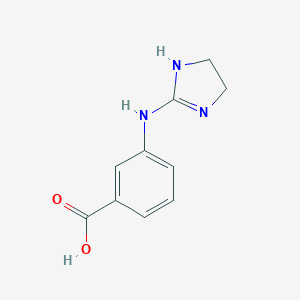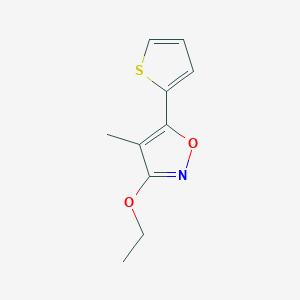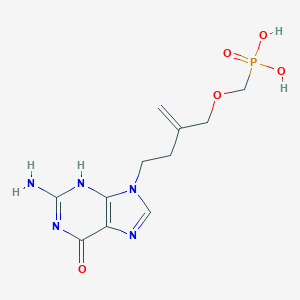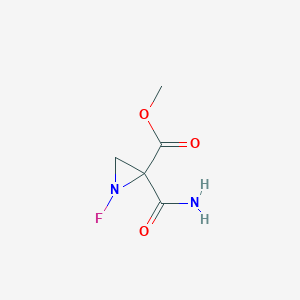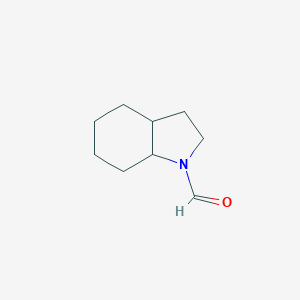
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde, commonly known as OHICA, is a versatile and important chemical compound used in various scientific research applications. OHICA belongs to the family of indole derivatives, which are known for their diverse biological activities. OHICA has been found to exhibit a range of biochemical and physiological effects, making it a valuable compound for research in various fields.
Mechanism Of Action
The mechanism of action of OHICA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the disruption of various biochemical pathways.
Biochemical And Physiological Effects
OHICA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. OHICA has also been found to exhibit antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, OHICA has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
OHICA has several advantages as a research compound. It is relatively easy to synthesize and has a low toxicity profile. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research involving OHICA. One potential area of research is the development of new therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the development of new antibacterial and antifungal agents. Additionally, OHICA could be studied further to gain a better understanding of its mechanism of action and potential uses in other fields of research.
Synthesis Methods
OHICA can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Another method involves the reduction of the corresponding indole-2-carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Scientific Research Applications
OHICA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antibacterial, antifungal, and antitumor activities. OHICA has also been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
165612-01-1 |
|---|---|
Product Name |
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h7-9H,1-6H2 |
InChI Key |
BBZGLBUYCYRWOG-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCN2C=O |
Canonical SMILES |
C1CCC2C(C1)CCN2C=O |
synonyms |
1H-Indole-1-carboxaldehyde, octahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



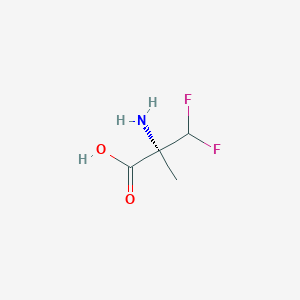
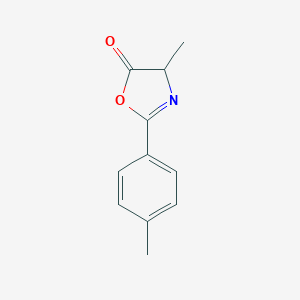
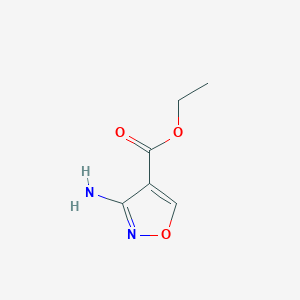
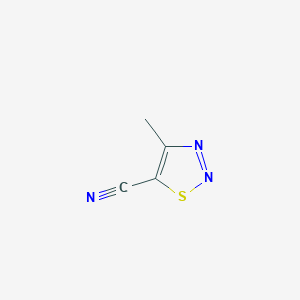
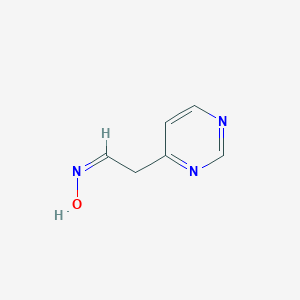
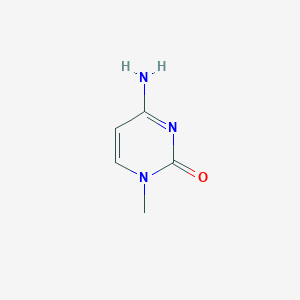
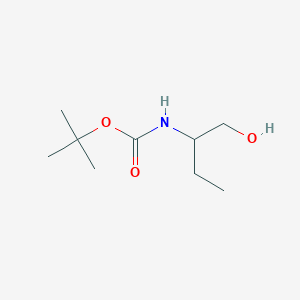
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
